molecular formula C17H14N2OS B14444859 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion CAS No. 79071-33-3

1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion

Cat. No.: B14444859
CAS No.: 79071-33-3
M. Wt: 294.4 g/mol
InChI Key: VVEFMYLKFYPUOX-UHFFFAOYSA-N
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Description

1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion is a heterocyclic compound that belongs to the pyrazolone family This compound is known for its unique chemical structure, which includes a pyrazolone ring substituted with phenyl, methyl, and benzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion typically involves the reaction of 4-benzoyl-3-methyl-1-phenylpyrazol-5-one with sulfur-containing reagents. One common method is the reaction of the pyrazolone derivative with elemental sulfur or sulfur-containing compounds under reflux conditions in an appropriate solvent such as ethanol or toluene . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted pyrazolone derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, forming stable complexes with metal ions. This property is utilized in its application in metal extraction and coordination chemistry . Additionally, its antimicrobial activity is believed to be due to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

1-Phenyl-3-methyl-4-benzoylpyrazol-5-thion can be compared with other similar compounds in the pyrazolone family:

The uniqueness of this compound lies in its thion group, which imparts distinct chemical and biological properties compared to its analogues.

Properties

CAS No.

79071-33-3

Molecular Formula

C17H14N2OS

Molecular Weight

294.4 g/mol

IUPAC Name

(5-methyl-2-phenyl-3-sulfanylidene-1H-pyrazol-4-yl)-phenylmethanone

InChI

InChI=1S/C17H14N2OS/c1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14/h2-11,18H,1H3

InChI Key

VVEFMYLKFYPUOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=S)N(N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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